Apratoxin S4 is a synthetic hybrid compound derived from natural apratoxins A and E, which are marine natural products known for their cytotoxic properties. This compound is classified as a cyclic peptide and falls under the category of bioactive compounds that demonstrate significant potential in drug development, particularly in oncology and virology. Apratoxin S4 has garnered attention for its ability to inhibit cotranslational translocation of proteins by targeting the Sec61 complex, making it a promising candidate for cancer therapy and antiviral applications, particularly against SARS-CoV-2 .
The apratoxins are primarily sourced from cyanobacteria, specifically from marine environments. Apratoxin S4 was synthesized to enhance the therapeutic profile of its parent compounds. It is classified as a cyclic peptide with a specific focus on its role as an inhibitor of receptor tyrosine kinases (RTKs) and its function in modulating cellular signaling pathways involved in cancer progression .
The synthesis of apratoxin S4 involves a convergent total synthesis approach, which consists of 21 steps to construct the final product. This method allows for the precise manipulation of structural elements to optimize biological activity while minimizing toxicity . The synthetic route typically includes:
The synthesis leverages established methodologies for peptide construction, including the use of coupling reagents like HATU (O-(7-Azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and protecting group strategies to ensure selective reactions at various functional groups .
The molecular formula of apratoxin S4 is , with a molecular weight of approximately 828.12 Daltons . The compound features a complex cyclic structure characterized by multiple functional groups that contribute to its biological activity.
Apratoxin S4 primarily functions through its interaction with the Sec61 translocon complex, disrupting the cotranslational translocation of proteins into the endoplasmic reticulum. This inhibition affects various signaling pathways critical for cancer cell survival and proliferation .
The mechanism involves binding to Sec61α, leading to a blockade in the transport of secretory proteins. This action results in reduced levels of receptor tyrosine kinases and growth factors that are vital for tumor growth and metastasis .
Apratoxin S4 exerts its effects by preventing cotranslational translocation via inhibition of the Sec61 complex. This disruption leads to:
Apratoxin S4 is a solid at room temperature with solubility characteristics typical of peptides. It exhibits stability under physiological conditions but requires careful handling due to its potent biological activity.
Relevant analyses include spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for structural confirmation and purity assessment .
Apratoxin S4 has significant implications in scientific research and therapeutic development:
CAS No.: 119785-99-8
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8